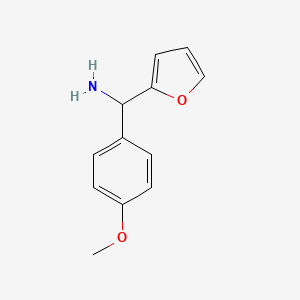

(Furan-2-yl)(4-methoxyphenyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

furan-2-yl-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-14-10-6-4-9(5-7-10)12(13)11-3-2-8-15-11/h2-8,12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNAXLMASPIHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Furan 2 Yl 4 Methoxyphenyl Methanamine

Reactivity Profiles of the Amine Functionality in (Furan-2-yl)(4-methoxyphenyl)methanamine

The primary amine group is a key site of reactivity in the molecule, primarily due to the nucleophilic nature of the nitrogen atom's lone pair of electrons. byjus.com This allows it to participate in a variety of chemical transformations, including the formation of imines and Schiff bases, as well as coupling and substitution reactions.

Formation of Imines and Schiff Bases from Primary Amine

Primary amines, such as the one present in this compound, readily react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netlibretexts.org The general mechanism proceeds through a carbinolamine intermediate. libretexts.orgtu.edu.iq

The reaction rate is sensitive to pH; it is generally fastest around a pH of 5. libretexts.orglibretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate to facilitate its removal as water. libretexts.orglibretexts.orgyoutube.com Aromatic aldehydes are known to react readily with amines to form the corresponding imines, often at room temperature. masterorganicchemistry.com

Table 1: Examples of Imine Formation with Primary Amines

| Amine Reactant | Carbonyl Reactant | Conditions | Product Type | Reference |

| Primary Amine | Aldehyde/Ketone | Mildly Acidic (pH ~4.5-5) | Imine (Schiff Base) | researchgate.nettu.edu.iq |

| 4,4'-Oxydianiline | o-Vanillin | Methanol, Room Temp | Imine | wikipedia.org |

| Ethylamine | Benzaldehyde | Not specified | Imine | masterorganicchemistry.com |

Coupling and Substitution Reactions Involving the Amine Nitrogen

The nucleophilic character of the primary amine nitrogen allows it to participate in various coupling and substitution reactions. A prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between aryl halides (or pseudohalides) and amines to form carbon-nitrogen bonds. organic-chemistry.orgacs.org This method is highly versatile and has become a cornerstone for the synthesis of arylamines. organic-chemistry.org Nickel-based catalysts have also been developed for similar C-N coupling reactions, offering a lower-cost alternative to palladium. acs.orgnih.gov

Furthermore, primary amines can undergo nucleophilic substitution reactions with alkyl halides. msu.edulibretexts.org However, these reactions can be difficult to control as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. chemistrystudent.comchemguide.co.uk

Table 2: C-N Coupling Reactions with Primary Amines

| Reaction Type | Catalyst System | Electrophile | Nucleophile | Key Feature | Reference(s) |

| Buchwald-Hartwig Amination | Palladium/Ligand | Aryl Halides/Triflates | Primary/Secondary Amines | Broad scope, high functional group tolerance | organic-chemistry.orgnih.gov |

| Ullmann Coupling | Copper Iodide/Ligand | Aryl Iodides/Bromides | Primary Amines | Milder conditions than traditional Ullmann | acs.org |

| Nickel-Catalyzed Amination | Nickel/Ligand | Aryl Chlorides/Bromides | Primary/Secondary Amines | Lower cost catalyst, high reactivity | acs.orgnih.gov |

Reactivity of the Furan (B31954) Ring System in this compound

The furan ring is an electron-rich aromatic heterocycle, which makes it susceptible to both cycloaddition reactions and electrophilic aromatic substitution. pearson.com Its aromaticity is less pronounced than that of benzene (B151609), influencing its reactivity profile. matanginicollege.ac.in

Cycloaddition Reactions (e.g., Diels-Alder) with Furan Derivatives

Furan and its derivatives can act as the diene component in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. researchgate.netnih.gov These reactions provide a powerful tool for constructing complex cyclic molecules, such as 7-oxanorbornenes. nih.govmdpi.com The reactivity of the furan diene is significantly influenced by the substituents on the ring. rsc.org Electron-donating groups generally enhance reactivity, while electron-withdrawing groups decrease it. mdpi.comnih.gov However, even furans with electron-withdrawing substituents, like 2-furoic acids, have been shown to be reactive dienes with certain dienophiles, particularly in aqueous media. nih.govrsc.org

The Diels-Alder reaction of furans is often reversible, and the stereochemical outcome (endo vs. exo selectivity) can be subject to kinetic or thermodynamic control. mdpi.comrsc.org Generally, the endo product is formed faster (kinetic control), but the exo product is more thermodynamically stable. mdpi.com

Table 3: Diels-Alder Reactivity of Furan Derivatives

| Furan Derivative | Dienophile | Key Observation | Reference(s) |

| Furan | Maleimide | Forms oxabicyclic core; endo/exo selectivity is key | mdpi.com |

| 2-Substituted Furans | Alkenes | Regio- and diastereoselectivity are important considerations | nih.gov |

| 2-Furoic Acids | Maleimides | Reactive despite electron-withdrawing group, especially in water | nih.govrsc.org |

| Furfuryl Alcohol | Itaconic Anhydride | Overcomes unfavorable thermodynamics through subsequent reactions | researchgate.net |

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Furan Moiety

Due to the electron-donating nature of the oxygen atom, the furan ring is highly activated towards electrophilic aromatic substitution, being more reactive than benzene. pearson.commatanginicollege.ac.in Substitution occurs preferentially at the C2 (or α) position. pearson.comquora.com This regioselectivity is explained by the greater stability of the carbocation intermediate formed upon electrophilic attack at the C2 position, which can be stabilized by three resonance structures, compared to only two for attack at the C3 (or β) position. quora.comimperial.ac.uk Consequently, electrophilic attack on a 2-substituted furan, such as the one in the title compound, would be expected to occur at the C5 position.

Reactivity of the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl (anisole) group is also highly susceptible to electrophilic aromatic substitution. The methoxy (B1213986) (-OCH₃) group is a powerful activating group, meaning it increases the rate of reaction compared to unsubstituted benzene. quora.comwikipedia.org This is due to the lone pairs of electrons on the oxygen atom, which can be donated into the aromatic ring through resonance, thereby increasing the ring's electron density and nucleophilicity. quora.comvaia.com

The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. libretexts.orgmasterorganicchemistry.com In the case of this compound, the para position is already occupied by the (furan-2-yl)methanamine substituent. Therefore, electrophilic substitution on the 4-methoxyphenyl ring would be expected to occur primarily at the ortho positions (C3 and C5) relative to the methoxy group. The high reactivity of anisole (B1667542) derivatives often requires the use of milder reaction conditions to avoid polysubstitution. libretexts.org

Aromatic Substitution Reactions on the Electron-Rich Phenyl Ring

The structure of this compound contains a 4-methoxyphenyl group, which is an electron-rich aromatic ring susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of such reactions are dictated by the electronic effects of the substituents already present on the phenyl ring: the methoxy group (-OCH₃) and the (furan-2-yl)methylamine group (-CH(NH₂)furan).

The methoxy group is a powerful activating group due to the resonance effect, where the lone pairs on the oxygen atom donate electron density to the aromatic ring. This increases the nucleophilicity of the ring, making it significantly more reactive towards electrophiles than benzene itself. It is a well-established ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Since the para position is already occupied by the (furan-2-yl)methylamine moiety, electrophilic attack is anticipated at the two equivalent ortho positions (C-3 and C-5).

The (furan-2-yl)methylamine substituent at C-4 also influences the ring's reactivity. The amine group, connected via a methylene (B1212753) bridge, is generally considered an activating, ortho, para-directing group. The combined influence of these two activating groups enhances the electron density of the phenyl ring, facilitating substitution reactions under relatively mild conditions. The primary sites for electrophilic attack on the phenyl ring would be the positions ortho to the strongly activating methoxy group.

| Substituent | Position on Phenyl Ring | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| Methoxy (-OCH₃) | C-1 | +R > -I (Resonance donation) | Strongly Activating | Ortho, Para |

| (Furan-2-yl)methanamine | C-4 | +I (Inductive donation) | Activating | Ortho, Para |

Elucidation of Reaction Mechanisms Involving this compound Derivatives

Computational Studies for Reaction Pathway Prediction and Analysis

Computational chemistry serves as a powerful tool for predicting and analyzing the reaction pathways of furan derivatives. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to model reaction mechanisms, providing detailed insights into the energetics and geometries of reactants, products, intermediates, and transition states.

For reactions involving furan derivatives, computational studies can map the potential energy surface to identify the most probable reaction course. For instance, in a study on the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, wb97xd/6-311+G(d,p)(PCM) quantum chemical calculations were used to explore the molecular mechanism. mdpi.com Such studies can determine whether a reaction proceeds through a concerted or stepwise mechanism and can predict the activation energies associated with each step, thus explaining experimental outcomes like product distribution and reaction rates. mdpi.com

These computational approaches are invaluable for understanding complex transformations, such as the oxidative chemistry of furans, by identifying key reactive intermediates and predicting their subsequent transformations. researchgate.net For this compound derivatives, similar computational models could predict the outcomes of various synthetic transformations and explain observed regioselectivity in substitution reactions.

| Computational Method | Application | Information Obtained | Reference Example |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Potential energy surfaces, activation energies, reaction kinetics | Reaction of 2-methoxyfuran with nitroalkenes mdpi.com |

| Ab initio methods | Thermochemical Property Calculation | Bond dissociation energies, heats of formation | Thermal decomposition of 2-methoxyfuran researchgate.net |

| RRKM-TST | Rate Coefficient Investigation | Temperature-dependent reaction rates | Reaction of OH radicals with 2-methylfuran (B129897) researchgate.net |

Investigation of Key Intermediates and Transition States in Reaction Mechanisms

The stability and structure of intermediates and transition states are critical in determining the course of a chemical reaction. For reactions involving furan rings, several types of key intermediates have been identified and studied.

In electrophilic aromatic substitution reactions on either the furan or phenyl ring of the title compound, the key intermediates are carbocationic species known as sigma complexes (or arenium ions). The relative stability of these intermediates determines the regioselectivity of the substitution. For the furan ring, electrophilic attack at the C-2 position leads to a more stable sigma complex due to a greater number of resonance structures that delocalize the positive charge, including one where the oxygen atom participates. chemicalbook.comquora.com

In other transformations, different types of intermediates are crucial. For example, the metabolic oxidation of the furan ring is proposed to proceed through a highly reactive α,β-unsaturated dialdehyde (B1249045) intermediate, cis-2-butene-1,4-dial. nih.gov This electrophilic intermediate is then trapped by cellular nucleophiles. nih.gov Computational studies have also been instrumental in identifying other transient species, such as the resonance-stabilized 2-furanyloxy radical formed during the thermal decomposition of 2-methoxyfuran, and zwitterionic intermediates in cycloaddition pathways. mdpi.comresearchgate.net The characterization of these transient species, often through a combination of experimental trapping and computational modeling, is essential for a complete understanding of the reaction mechanism.

| Reaction Type | Intermediate Species | Significance | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Determines regioselectivity (attack at C-2 is favored) | chemicalbook.comquora.com |

| Metabolic Oxidation | cis-2-Butene-1,4-dial (BDA) | Reactive electrophile responsible for toxicity | nih.gov |

| Thermal Decomposition | 2-Furanyloxy Radical | Resonance-stabilized radical guiding decomposition pathway | researchgate.net |

| Cycloaddition | Zwitterionic Intermediate | Explains formation of unexpected products over Diels-Alder adducts | mdpi.com |

Derivatization and Scaffold Functionalization of Furan 2 Yl 4 Methoxyphenyl Methanamine for Advanced Molecular Architectures

Synthesis of Imine Derivatives and Their Subsequent Transformations

The primary amine functionality of (Furan-2-yl)(4-methoxyphenyl)methanamine serves as a key reactive handle for the synthesis of a wide array of imine derivatives, commonly known as Schiff bases. These compounds are typically formed through the condensation reaction with various aldehydes and ketones. The general synthetic strategy involves the reaction of the primary amine with a suitable carbonyl compound, often under acid catalysis and with the removal of water to drive the reaction to completion.

The resulting imines are not merely static derivatives but are valuable intermediates for further chemical transformations. The carbon-nitrogen double bond of the imine group is susceptible to a variety of chemical reactions, allowing for the introduction of additional complexity and functionality into the molecular structure. For instance, reduction of the imine bond can yield the corresponding secondary amine, while cycloaddition reactions can be employed to construct novel heterocyclic rings.

A general procedure for the synthesis of imine derivatives from a primary amine and a ketone involves heating a mixture of the ketone, the amine, sodium bicarbonate, and a molecular sieve in a suitable solvent like toluene. The reaction progress can be monitored by thin-layer chromatography, and upon completion, the product is typically isolated and purified by crystallization or chromatography.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aldehyde/Ketone | Imine (Schiff Base) | Condensation |

| Imine Derivative | Reducing Agent (e.g., NaBH4) | Secondary Amine | Reduction |

| Imine Derivative | Dienophile | Cycloaddition Product | Cycloaddition |

Formation of Novel Heterocyclic Ring Systems Incorporating the this compound Core

The this compound scaffold is a valuable building block for the construction of more complex heterocyclic systems. The inherent reactivity of the primary amine, in conjunction with the aromatic nature of the furan (B31954) and phenyl rings, allows for its incorporation into a variety of ring structures.

Construction of Tetrazole-Linked Systems

The primary amine of this compound can be readily converted into a tetrazole moiety, a functional group of significant interest in medicinal chemistry due to its bioisosteric relationship with the carboxylic acid group. A common and efficient method for this transformation is the reaction of the primary amine with triethyl orthoformate and sodium azide (B81097). rsc.orgresearchgate.net This one-pot synthesis provides a direct route to 1-substituted tetrazoles.

Another established method involves the reaction of the primary amine with cyanogen (B1215507) azide, which proceeds through an imidoyl azide intermediate that subsequently cyclizes to form the 1-substituted aminotetrazole. Research has also demonstrated the synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives from the corresponding thiourea-based precursors, highlighting a versatile approach to tetrazole-functionalized furan-containing molecules. nih.gov

| Starting Material | Reagents | Product |

| This compound | Triethyl orthoformate, Sodium azide | 1-((Furan-2-yl)(4-methoxyphenyl)methyl)-1H-tetrazole |

| This compound | Cyanogen azide | 1-((Furan-2-yl)(4-methoxyphenyl)methyl)-1H-tetrazol-5-amine |

Synthesis of Pyridine (B92270) and Pyrazole (B372694) Derivatives from Related Methanamines

The furan ring within the this compound structure can serve as a precursor for the synthesis of other heterocyclic systems, such as pyridines and pyrazoles. The transformation of furans into pyridines can be achieved through various synthetic routes. For instance, furfural (B47365), a closely related compound, can be converted to pyridine in a two-step renewable process. researchgate.net This suggests that the furan moiety in the target molecule could potentially undergo similar ring transformation reactions.

The synthesis of pyrazole derivatives from furan-containing precursors is also a well-established strategy. A common approach involves the reaction of a furan derivative with hydrazine (B178648) or its derivatives. nih.gov For example, pyrazoline derivatives have been synthesized from 2-furylmethanethiol, and other studies have reported the synthesis of pyrazole derivatives containing a 5-phenyl-2-furan moiety. rsc.orgmdpi.com These methodologies could be adapted to utilize this compound as a starting material for the construction of novel pyrazole-containing compounds.

| Precursor Type | Reagents | Heterocyclic Product |

| Furan-containing compound | Ammonia, Hydrogen | Pyridine derivative |

| Furan-containing compound | Hydrazine hydrate | Pyrazole derivative |

Preparation of Schiff Base Metal Complexes from Furan-2-ylmethanamine Precursors

Schiff bases derived from this compound are excellent ligands for the coordination of metal ions, leading to the formation of stable metal complexes. The synthesis of these complexes typically involves a two-step process. First, the Schiff base ligand is prepared by the condensation of the primary amine with a suitable aldehyde or ketone. Subsequently, the Schiff base ligand is reacted with a metal salt, such as a chloride or acetate (B1210297) salt of a transition metal, in a suitable solvent to afford the desired metal complex.

The resulting metal complexes often exhibit interesting geometries and electronic properties, which are influenced by the nature of the metal ion and the specific structure of the Schiff base ligand. A variety of transition metal complexes, including those of copper(II), nickel(II), cobalt(II), and zinc(II), have been prepared from Schiff bases derived from furan-containing amines. nih.govmdpi.com The characterization of these complexes is typically carried out using various spectroscopic techniques, such as FT-IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis.

| Schiff Base Ligand | Metal Salt | Metal Complex |

| Derived from this compound | Copper(II) chloride | Copper(II) Schiff Base Complex |

| Derived from this compound | Nickel(II) acetate | Nickel(II) Schiff Base Complex |

| Derived from this compound | Cobalt(II) chloride | Cobalt(II) Schiff Base Complex |

| Derived from this compound | Zinc(II) acetate | Zinc(II) Schiff Base Complex |

Analog Synthesis through Modifications of the Furan or Phenyl Moieties

The synthesis of analogs of this compound can be achieved through systematic modifications of either the furan or the phenyl moieties. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.

Modification of the furan ring can be accomplished through a variety of reactions. The furan nucleus is susceptible to electrophilic substitution, allowing for the introduction of substituents at various positions on the ring. ijsrst.com Furthermore, the furan ring can undergo cycloaddition reactions and can be opened and recyclized to form other heterocyclic systems. nih.gov The synthesis of substituted furan-2-carboxaldehydes, for example, provides a route to modified starting materials for the synthesis of analogs. researchgate.net

The phenyl ring, specifically the 4-methoxyphenyl (B3050149) group, also offers opportunities for modification. Electrophilic aromatic substitution reactions can be employed to introduce a range of functional groups onto the phenyl ring. The methoxy (B1213986) group can also be modified, for example, by demethylation to the corresponding phenol, which can then be further functionalized. The synthesis of analogs with different substitution patterns on the aryl ring has been demonstrated in the context of other bioactive molecules, providing a roadmap for the diversification of the this compound scaffold. rsc.org

| Moiety to be Modified | Type of Reaction | Potential Modification |

| Furan Ring | Electrophilic Substitution | Halogenation, Nitration, Acylation |

| Furan Ring | Cycloaddition | Formation of bicyclic systems |

| Phenyl Ring | Electrophilic Aromatic Substitution | Halogenation, Nitration, Sulfonation |

| Phenyl Ring (Methoxy group) | Demethylation | Formation of a hydroxyl group |

Theoretical and Computational Chemistry Studies of Furan 2 Yl 4 Methoxyphenyl Methanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the electronic properties and reactivity of molecules. For compounds like (Furan-2-yl)(4-methoxyphenyl)methanamine, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, which are crucial for understanding their chemical behavior.

DFT studies on related furan (B31954) derivatives have demonstrated that the furan ring can act as an electron donor. nih.gov The reactivity of such compounds is often analyzed using global and local reactivity descriptors. For instance, in a study on the interaction of furan with a Ziegler-Natta catalyst, furan was identified as a nucleophilic electron donor. nih.gov This suggests that in this compound, the furan moiety likely contributes to the molecule's nucleophilic character.

The electronic properties of furan and its derivatives have been investigated using various DFT functionals, such as B3LYP and B3P86, with basis sets like 6-311G(d,p). researchgate.net These calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

In a DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid, a compound with a similar structural motif, the molecular electrostatic potential (MEP) and frontier molecular orbitals were investigated to reveal its physicochemical properties. bohrium.com The MEP map helps in identifying the electron-rich and electron-deficient regions of a molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Table 1: Representative DFT-Calculated Electronic Properties for Furan Derivatives

| Property | Furan | 2-Methylfuran (B129897) | 2,5-Dimethylfuran |

| HOMO Energy (eV) | -6.88 | -6.54 | -6.21 |

| LUMO Energy (eV) | 0.87 | 0.98 | 1.09 |

| HOMO-LUMO Gap (eV) | 7.75 | 7.52 | 7.30 |

Note: Data is illustrative and based on general trends observed in furan derivatives.

Molecular Modeling and Conformational Analysis of the Compound and Its Derivatives

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of molecules and how their shape influences their properties and interactions. Furanoside rings, for example, are known to be more flexible than pyranosides. rsc.org The conformational preferences of this compound and its derivatives can be explored using computational methods, often in conjunction with experimental techniques like NMR spectroscopy.

A study on N-benzyl-N-(furan-2-ylmethyl)acetamide, a structurally related amide, utilized a combination of NMR spectroscopy and DFT calculations to investigate its conformational behavior in solution. researchgate.net The study revealed a hindered cis(E)-trans(Z) rotational equilibrium, with DFT calculations predicting nine stable conformations (four Z and five E structures). researchgate.net This highlights the conformational complexity that can arise from the rotation around single bonds in such molecules.

The conformational analysis of 2-substituted furan carbonyl compounds has also been studied, revealing the preferred orientations of the substituents relative to the furan ring. rsc.org For this compound, key conformational features would include the rotational barriers around the bonds connecting the methanamine bridge to the furan and methoxyphenyl rings.

Table 2: Predicted Stable Conformers of a Related Furan Derivative

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-N-C) |

| Z-1 | 0.00 | 178.5 |

| Z-2 | 0.54 | -65.3 |

| E-1 | 1.23 | 5.8 |

| E-2 | 1.87 | 110.2 |

Note: This data is based on a study of N-benzyl-N-(furan-2-ylmethyl)acetamide and is for illustrative purposes. researchgate.net

In Silico Approaches for Predicting Chemical Behavior and Interactions

In silico methods encompass a wide range of computational techniques used to predict the properties and interactions of molecules. For a compound like this compound, these approaches can be used to forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are critical in drug discovery and development. jetir.org

For instance, in silico ADMET prediction studies have been performed on various heterocyclic compounds, including those containing furan rings. nih.govfrontiersin.org These studies often use software that calculates physicochemical properties such as lipophilicity (logP), aqueous solubility, and the potential to be a substrate or inhibitor of important metabolic enzymes like cytochrome P450s. frontiersin.org Lipinski's rule of five is a commonly used guideline to assess the drug-likeness of a molecule based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. ymerdigital.com

The prediction of biological activity can also be carried out using in silico methods. For example, PASS (Prediction of Activity Spectra for Substances) online tools can predict a wide range of biological activities based on the structure of a compound. jetir.org Molecular docking is another powerful in silico technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding affinity and mode of action of a potential drug with its biological target. researchgate.net

Table 3: Example of In Silico ADMET Predictions for a Furan-Containing Compound

| Property | Predicted Value |

| Molecular Weight | < 500 g/mol |

| LogP | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Oral Bioavailability | Good |

Note: These values are illustrative of typical predictions for drug-like molecules.

Quantum Chemical Calculations for Energetic and Spectroscopic Analysis

Quantum chemical calculations are fundamental to understanding the energetic and spectroscopic properties of molecules. These calculations can provide accurate predictions of molecular geometries, vibrational frequencies (IR and Raman spectra), electronic transitions (UV-Vis spectra), and NMR chemical shifts. globalresearchonline.net

For furan and its derivatives, quantum chemical calculations have been used to study their vibrational spectra. researchgate.net The DFT/B3LYP method with an appropriate basis set has been shown to provide good agreement with experimental IR and Raman spectra. globalresearchonline.net Such calculations can aid in the assignment of vibrational modes and provide a deeper understanding of the molecular structure.

Theoretical studies on the UV-Vis spectra of furan derivatives often show π→π* transitions. globalresearchonline.net The solvent environment can influence these transitions, and computational models can account for solvent effects using methods like the Polarizable Continuum Model (PCM).

NMR spectroscopy is a powerful tool for structure elucidation, and quantum chemical calculations can predict NMR chemical shifts. The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used for this purpose. globalresearchonline.net In a study of furan and its methyl derivatives, it was observed that the presence of electron-donating methyl groups led to increased shielding of the furan ring protons. globalresearchonline.net A similar effect would be expected from the methoxyphenyl group in this compound.

Table 4: Calculated Spectroscopic Data for Furan

| Spectroscopic Data | Calculated Value |

| Major IR Frequency (cm⁻¹) | ~3150 (C-H stretch) |

| UV-Vis λmax (nm) | ~210 (π→π*) |

| ¹H NMR Chemical Shift (ppm) | ~7.4 (α-protons), ~6.3 (β-protons) |

Note: These are representative values for the parent furan molecule. researchgate.net

Applications of Furan 2 Yl 4 Methoxyphenyl Methanamine in Contemporary Organic Synthesis

Utilization as Chiral Building Blocks and Synthons in Complex Molecule Synthesis

The inherent structural features of (Furan-2-yl)(4-methoxyphenyl)methanamine, which include a reactive furan (B31954) moiety and a methoxy-substituted phenyl group, make it a valuable precursor in the assembly of complex molecular targets. The furan ring, a versatile five-membered aromatic heterocycle, can participate in a wide array of chemical transformations. It can act as a diene in Diels-Alder reactions, undergo electrophilic substitution, and be subjected to ring-opening or rearrangement reactions to afford diverse functionalities.

While specific examples detailing the enantioselective synthesis utilizing chiral this compound are not extensively documented in publicly available research, the principles of asymmetric synthesis strongly suggest its potential. The nitrogen atom of the amine can be a handle for the introduction of chiral auxiliaries, which can direct stereoselective transformations on the furan or phenyl ring. Subsequently, the removal of the auxiliary would furnish chiral, non-racemic products. The development of catalytic asymmetric methods to directly synthesize chiral derivatives of this amine would further enhance its utility as a chiral building block.

Role as Key Intermediates in Multicomponent Reactions (MCRs) for Diversified Product Libraries

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for the rapid generation of molecular diversity. The amine functionality in this compound makes it an ideal component for various MCRs, such as the Ugi and Passerini reactions.

In a hypothetical Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acetamido carboxamide. The furan and the 4-methoxyphenyl (B3050149) groups would be incorporated into the final product, allowing for the creation of a library of structurally diverse compounds by simply varying the other three components. This approach is highly valuable in medicinal chemistry for the discovery of new drug candidates.

A search of available literature did not yield specific studies focused exclusively on the use of this compound in MCRs. However, the well-established reactivity of primary and secondary amines in these reactions provides a strong basis for its potential application in this area.

Development of Novel Synthetic Methodologies Leveraging the Compound's Unique Reactivity (e.g., in N-Heterocyclic Carbene-Catalyzed Reactions)

The unique electronic and steric properties of this compound can be harnessed to develop novel synthetic methodologies. N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating a wide range of chemical transformations. The amine group in this compound could potentially interact with NHC catalysts or the intermediates they form, leading to new reaction pathways.

For instance, the amine could act as a directing group or an internal base in NHC-catalyzed reactions involving the furan ring. While specific research on NHC-catalyzed reactions of this compound is not readily found, the broader field of NHC catalysis with furan-containing substrates is an active area of research. The polymerization of 2,5-diformylfuran, for example, can be catalyzed by NHCs. This suggests that the furan moiety of the title compound could be susceptible to NHC-mediated transformations.

Applications in the Synthesis of Arylmethanamines and Related Compounds with Specific Substitution Patterns

This compound can serve as a valuable precursor for the synthesis of other arylmethanamines with specific substitution patterns. The furan ring can be considered a masked 1,4-dicarbonyl compound and can be transformed into other functionalities through various synthetic manipulations.

Analytical and Spectroscopic Methodologies for Research on Furan 2 Yl 4 Methoxyphenyl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like (Furan-2-yl)(4-methoxyphenyl)methanamine. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the connectivity and spatial relationships of atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the furan (B31954) ring, the p-substituted benzene (B151609) ring, the methoxy (B1213986) group, the amine group, and the benzylic methine proton. The furan protons typically appear as multiplets in the aromatic region, while the protons on the 4-methoxyphenyl (B3050149) group exhibit a characteristic AA'BB' splitting pattern. The methoxy group protons would present as a sharp singlet, and the benzylic proton would appear as a singlet or doublet depending on coupling to the amine proton.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The chemical shifts would confirm the presence of the furan and benzene rings, the methoxy carbon, and the benzylic carbon. Theoretical studies and experimental data on related furan derivatives, calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO), aid in the precise assignment of these chemical shifts. globalresearchonline.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Amine (-NH) | 1.5 - 3.0 | Broad Singlet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Methine (-CH) | ~5.0 | Singlet |

| Furan H3, H4 | 6.2 - 6.4 | Multiplet |

| Furan H5 | ~7.4 | Multiplet |

| Phenyl (ortho to OCH₃) | ~6.9 | Doublet |

| Phenyl (meta to OCH₃) | ~7.3 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shift values for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methine (-CH) | 50 - 60 |

| Methoxy (-OCH₃) | ~55 |

| Furan C3, C4 | 107 - 111 |

| Furan C5 | ~142 |

| Furan C2 | ~155 |

| Phenyl (ortho to OCH₃) | ~114 |

| Phenyl (meta to OCH₃) | ~128 |

| Phenyl (ipso to CH) | ~135 |

| Phenyl (ipso to OCH₃) | ~159 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical tool used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₂H₁₃NO₂). researchgate.net

The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzylic C-N bond, leading to the formation of stable fragments such as the 4-methoxybenzyl cation and the furan-2-ylmethanamine radical cation. Other fragmentations could include the loss of the methoxy group or rearrangements within the furan ring. For related compounds, such as [2-fluoro-4-(furan-2-yl)phenyl]methanamine, predicted mass-to-charge ratios (m/z) for various adducts like [M+H]⁺ and [M+Na]⁺ are calculated to aid in spectral interpretation. uni.lu

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Structure | Predicted m/z | Description |

| [C₁₂H₁₃NO₂]⁺ | 203.09 | Molecular Ion (M⁺) |

| [C₈H₉O]⁺ | 121.06 | 4-methoxybenzyl cation |

| [C₅H₆N]⁺ | 80.05 | Furan-2-ylmethaniminium |

| [C₇H₇]⁺ | 91.05 | Tropylium cation (from benzyl (B1604629) moiety) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include N-H stretching vibrations for the amine group, C-H stretching for the aromatic rings and the methine group, and C=C stretching vibrations within the furan and benzene rings. The strong C-O stretching of the methoxy ether group is also a prominent feature. The absence of a carbonyl (C=O) band would be crucial to confirm the structure is not an amide or ketone derivative. In studies of related furan-containing molecules, IR spectra have been used to confirm the presence of azomethine groups (C=N) and furan ring vibrations (C-O-C). researchgate.netresearchgate.net For instance, the characteristic ν(O=C-H) bands of furfural (B47365) are observed between 2847 and 2715 cm⁻¹, which shift significantly upon isotopic labeling. mdpi.com

Table 4: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 (medium, sharp) |

| Aromatic C-H | Stretch | 3000 - 3100 (weak to medium) |

| Aliphatic C-H (CH, OCH₃) | Stretch | 2850 - 3000 (medium) |

| Aromatic C=C | Stretch | 1450 - 1600 (medium to strong) |

| C-O (Ether) | Asymmetric Stretch | 1230 - 1270 (strong) |

| C-N | Stretch | 1020 - 1250 (medium) |

| C-O-C (Furan) | Stretch | ~1079 |

Chromatographic Techniques (e.g., HPLC, Flash Chromatography) for Purification, Purity Assessment, and Reaction Monitoring

Chromatographic methods are essential for the separation, purification, and purity analysis of this compound. Flash column chromatography, typically using silica (B1680970) gel as the stationary phase and a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase, is commonly employed for purification after synthesis.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the final purity of the compound. Using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol/water or acetonitrile/water gradient, HPLC can separate the target compound from any remaining starting materials, byproducts, or impurities with high resolution. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Furthermore, techniques like Gas Chromatography (GC) coupled with a flame ionization detector (FID) have been developed for the analysis of furan and its derivatives in various matrices, demonstrating the robustness of chromatographic methods for this class of compounds. nih.gov

X-ray Crystallography for Solid-State Structure Determination of Crystalline Analogues and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. For derivatives of this compound that are crystalline, this technique can provide exact bond lengths, bond angles, and torsional angles.

This analysis also reveals crucial information about the molecule's conformation and the intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the crystal packing. For example, in the crystal structure of a related compound, (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, π–π interactions between the benzene and furan rings were observed with a centroid–centroid distance of 3.760(1) Å. nih.gov Similarly, studies on other furan derivatives have detailed the dihedral angles between the furan ring and other aromatic systems, as well as the intermolecular hydrogen bonding networks that stabilize the crystal lattice. researchgate.net This information is invaluable for understanding structure-property relationships and for computational modeling studies.

Q & A

Q. What are the most reliable synthetic routes for (Furan-2-yl)(4-methoxyphenyl)methanamine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using furan-2-ylmethanamine and 4-methoxybenzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Alternatively, coupling reactions involving furan derivatives and 4-methoxyphenyl boronic acids via Suzuki-Miyaura catalysis (Pd(PPh₃)₄, Na₂CO₃, ethanol/water) are effective . Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Yield improvements (70–85%) are achieved by controlling reaction time and stoichiometric ratios of reagents .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 6.2–7.4 ppm for furan and methoxyphenyl groups) and methanamine signals (δ 3.1–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 204.10) .

- X-ray Crystallography : Single-crystal analysis (using SHELXL for refinement) resolves bond lengths and angles, critical for confirming stereochemistry .

Advanced Research Questions

Q. What structural features of this compound influence its biological activity, and how can SAR studies be designed?

- Methodological Answer : Key features include the electron-rich furan ring (enhancing π-π interactions) and the methoxyphenyl group (modulating lipophilicity). SAR studies should compare analogs like:

- Furan ring substitution : Replace furan with thiophene or pyridine to assess electronic effects .

- Methoxy position : Synthesize 2- or 3-methoxyphenyl variants to evaluate steric vs. electronic contributions .

Biological assays (e.g., antimicrobial MIC tests, cancer cell line viability assays) paired with computational docking (AutoDock Vina) can map interactions with targets like NAD+ biosynthesis enzymes .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies often arise from:

- Purity : Impurities (e.g., unreacted starting materials) skew bioactivity. Validate purity via HPLC (>95%) before testing .

- Assay Conditions : Standardize protocols (e.g., fixed cell lines, serum-free media) to minimize variability. For example, inconsistent IC₅₀ values in cytotoxicity assays may stem from differing incubation times .

- Solubility : Use DMSO stock solutions at <0.1% v/v to avoid solvent interference .

Q. What mechanistic pathways are hypothesized for its enzyme inhibition, and how can binding modes be validated?

- Methodological Answer : The compound may inhibit NAD+ biosynthesis by targeting nicotinamide phosphoribosyltransferase (NAMPT). Validate via:

- Enzyme Activity Assays : Measure NAD+ levels in treated vs. untreated cells (LC-MS quantification) .

- Surface Plasmon Resonance (SPR) : Direct binding studies with recombinant NAMPT to determine Kd values .

- Molecular Dynamics Simulations : Simulate ligand-protein interactions (GROMACS) to identify key binding residues (e.g., His191, Asp219) .

Q. How can data contradictions in synthetic yields be addressed?

- Methodological Answer : Divergent yields (e.g., 50% vs. 80%) may result from:

- Reagent Quality : Use freshly distilled amines and anhydrous solvents to avoid side reactions .

- Catalyst Loading : Optimize Pd catalyst (0.5–2 mol%) in coupling reactions to balance cost and efficiency .

- Temperature Control : Exothermic reactions require precise thermoregulation (jacketed reactors) to prevent decomposition .

Q. What strategies stabilize this compound under physiological pH conditions?

- Methodological Answer : The compound’s stability is pH-dependent:

- Acidic Conditions : Protonation of the amine group increases solubility but may degrade the furan ring. Use buffered solutions (pH 6–7) for in vitro studies .

- Oxidative Stability : Add antioxidants (e.g., 0.1% ascorbic acid) to prevent furan ring oxidation during long-term storage .

Q. How can analytical methods be optimized for quantifying trace impurities?

- Methodological Answer : Employ:

- HPLC-DAD : C18 column (5 µm, 250 mm), acetonitrile/water (70:30), UV detection at 254 nm. LOD ≈ 0.1 µg/mL .

- GC-MS : Derivatize the amine with TFAA (trifluoroacetic anhydride) to enhance volatility. Monitor for byproducts like 4-methoxybenzaldehyde .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.